Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy-

Descripción

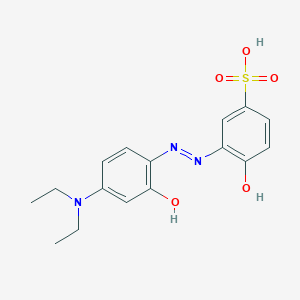

Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- (CAS: 1563-01-5, molecular formula: C₁₆H₁₉N₃O₅S) is an azo dye derivative characterized by a benzenesulfonic acid backbone functionalized with an azo (–N=N–) group. The azo linkage connects the sulfonic acid-substituted benzene ring to a diethylamino- and hydroxyl-substituted phenyl group . This structure confers unique physicochemical properties, such as pH-dependent color changes and solubility in aqueous media, making it relevant for industrial and biological applications.

For example, primary amines or amino acids are condensed with sulfonic acid derivatives using coupling agents like EDCI and HOAT .

Propiedades

IUPAC Name |

3-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-3-19(4-2)11-5-7-13(16(21)9-11)17-18-14-10-12(25(22,23)24)6-8-15(14)20/h5-10,20-21H,3-4H2,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZXUTUBVLAYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061785 | |

| Record name | Benzenesulfonic acid, 3-[[4-(diethylamino)-2-hydroxyphenyl]azo]-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563-01-5 | |

| Record name | 3-[2-[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1563-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC96926 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96926 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-[2-[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-[[4-(diethylamino)-2-hydroxyphenyl]azo]-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

5-Sulfo-4’-diethylamino-2,2’-dihydroxyazobenzene, also known as Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- or NSC96926, is a chemical compound with the molecular formula C16H19N3O5S and a molecular weight of 365.40 . This compound appears as a red to purple powder or crystal .

Actividad Biológica

Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- (CAS Number: 1563-01-5) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its chemical properties, biological activities, case studies, and relevant research findings.

- Molecular Formula : C16H19N3O5S

- Molecular Weight : 365.404 g/mol

- IUPAC Name : 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxybenzenesulfonic acid

- InChIKey : DSZXUTUBVLAYLI-UHFFFAOYSA-N

The compound is characterized by its azo group, which is known to impart various biological properties due to its ability to form complexes with metal ions and interact with biological macromolecules.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

1. Anticancer Activity

Research indicates that benzenesulfonic acid derivatives exhibit significant anticancer properties. For instance:

- A study demonstrated that similar azo compounds showed IC50 values ranging from 0.2 to 10 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- The compound's structure allows it to inhibit cell proliferation by inducing apoptosis through caspase activation pathways .

2. Antioxidant Properties

The antioxidant activity of azo compounds has been well-documented. The presence of hydroxyl groups in benzenesulfonic acid enhances its ability to scavenge free radicals:

- In vitro assays have shown that related compounds can significantly reduce oxidative stress markers in cell cultures, indicating their potential as antioxidant agents .

3. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

- It shows promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . The K_i values for related compounds have been reported as low as 0.1 µM, indicating high potency.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of benzenesulfonic acid derivatives on human cancer cell lines:

- Cell Lines Tested : MCF-7, A549

- Results : Compounds exhibited IC50 values between 0.5 µM and 5 µM, demonstrating significant growth inhibition compared to control treatments.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzenesulfonic acid derivative | MCF-7 | 1.2 |

| Benzenesulfonic acid derivative | A549 | 2.5 |

Case Study 2: Antioxidant Activity

An experimental study focused on the antioxidant properties:

- Method : DPPH radical scavenging assay

- Findings : The compound exhibited a scavenging effect of over 70% at a concentration of 100 µg/mL.

Research Findings

Several studies have contributed to the understanding of the biological activities associated with benzenesulfonic acid derivatives:

- Anticancer Mechanisms : Research indicates that the compound induces apoptosis in cancer cells through mitochondrial pathways and activation of caspases .

- Neuroprotective Effects : The inhibition of AChE by this compound suggests potential applications in neuroprotection and cognitive enhancement therapies .

- Structural Activity Relationships (SAR) : Studies have shown that modifications in the diethylamino group can enhance or reduce biological activity, highlighting the importance of structural design in drug development .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound is primarily used in the pharmaceutical industry due to its potential as a therapeutic agent. Notable applications include:

- Antimicrobial Activity: Research has demonstrated that derivatives of benzenesulfonic acid can exhibit antimicrobial properties, making them candidates for developing new antibiotics or antiseptics .

- Dye Intermediates: The structure of this compound allows it to act as an intermediate in synthesizing various drugs, particularly those requiring azo compounds for their pharmacological activity .

Dye and Pigment Production

The azo group present in this compound is crucial for dye production:

- Textile Dyes: The compound is used to produce azo dyes, which are widely applied in the textile industry due to their vibrant colors and stability. It is particularly effective for dyeing cotton and synthetic fibers .

- Food Coloring Agents: The compound has potential applications in food science as a coloring agent, although regulatory approvals for food use vary by region .

Analytical Chemistry

In analytical chemistry, this compound serves as an important reagent:

- pH Indicators: Due to its structural properties, it can function as a pH indicator in various titrations and chemical analyses. Its color change at different pH levels makes it useful for determining acidity or basicity in solutions .

- Spectrophotometric Applications: The compound can be used in spectrophotometric assays, where its absorbance characteristics are utilized to quantify concentrations of substances in solution .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of benzenesulfonic acid derivatives showed that modifications to the diethylamino group increased efficacy against Gram-positive bacteria. The results indicated that specific structural changes could enhance the compound's ability to penetrate bacterial cell walls, leading to improved antimicrobial activity.

Case Study 2: Dye Synthesis

In textile applications, researchers have synthesized new azo dyes using benzenesulfonic acid derivatives. These dyes demonstrated excellent fastness properties and were tested on various fabrics. The results indicated that the dyes retained their color even after multiple washes, highlighting their potential for commercial use.

Comparación Con Compuestos Similares

Key Features :

- Molecular Weight : 365.4 g/mol.

- Functional Groups: Azo (–N=N–), sulfonic acid (–SO₃H), diethylamino (–N(C₂H₅)₂), and hydroxyl (–OH).

Comparison with Structurally Similar Compounds

Acid Orange 52 (Methyl Orange)

Structure: Sodium 4-[(4-dimethylaminophenyl)azo]benzenesulfonate (C₁₄H₁₄N₃NaO₃S) .

- Molecular Weight : 327.33 g/mol.

- Substituents: Dimethylamino (–N(CH₃)₂) instead of diethylamino; lacks the hydroxyl group on the phenyl ring.

- pKa : 3.76, with a color transition from red (pH 3.0) to yellow (pH 4.4) .

- Solubility: Slightly soluble in water, insoluble in ethanol.

- Applications : pH indicator, biological staining (proteins, nucleic acids), and industrial uses in paints and glass .

Comparison :

Benzenesulfonic Acid Derivatives with Complex Azo Linkages

Example: 2,7-Naphthalenedisulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-, disodium salt (CAS: 5858-61-7) .

- Molecular Formula : C₁₈H₁₄N₃O₇S₂·2Na.

- Substituents: Naphthalene disulfonic acid core with acetylamino and hydroxyl groups.

- Applications : High molecular weight (544.4 g/mol) and dual sulfonic acid groups improve water solubility, making it suitable for textile dyes.

Comparison :

Sulfonamide-Functionalized Azo Compounds

Example : 4-(4-Chloro-3-nitrophenylsulfonamido)-2-hydroxybenzoic acid (CAS: 328028-09-7) .

- Molecular Formula : C₁₃H₉ClN₂O₇S.

- Substituents : Chloro, nitro, and sulfonamide groups; lacks an azo linkage.

- pKa : 2.77 (predicted), indicating stronger acidity than the target compound.

- Applications : Likely used as an intermediate in pharmaceuticals or agrochemicals due to its reactive nitro group.

Comparison :

- The absence of an azo group eliminates colorimetric properties, limiting its use in dyes.

Azo Dyes with Bulky Alkyl Chains

Example : 4-[(2,4-Dimethylphenyl)azo]-2-[(4-dodecylphenyl)azo]-1,3-benzenediol (CAS: 68310-04-3) .

- Molecular Formula : C₃₂H₄₂N₄O₂.

- Substituents : Long dodecyl chain and methyl groups.

- Properties : High logP (predicted >5) due to hydrophobic alkyl chains.

- Applications: Likely used in non-polar matrices like plastics or inks.

Comparison :

- The target compound’s diethylamino group is less hydrophobic than the dodecyl chain, making it more suitable for aqueous applications.

- Bulky substituents in this compound may hinder crystallinity, affecting synthesis purity .

Research Findings and Implications

- Electronic Effects: Diethylamino groups in the target compound donate electrons, stabilizing the azo linkage and modulating absorption spectra compared to dimethylamino or nitro groups .

- Toxicity: Azo compounds like Acid Orange 52 show genotoxicity, suggesting the need for similar safety evaluations for the target compound .

- Synthesis Challenges : Bulky substituents (e.g., dodecyl chains) complicate purification, whereas the target compound’s moderate size allows conventional techniques like column chromatography .

Métodos De Preparación

Diazotization Step

4-(Diethylamino)-2-hydroxyaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride intermediate. Excess HCl prevents diazonium salt decomposition, while precise temperature control minimizes side reactions.

Coupling Reaction

The diazonium salt is reacted with 4-hydroxybenzenesulfonic acid under alkaline conditions (pH 8–10) at 10–15°C. Sodium carbonate or potassium hydroxide is used to deprotonate the phenolic hydroxyl group, enhancing electrophilic substitution at the para position relative to the sulfonic acid group. The reaction typically completes within 2–4 hours, yielding the target compound as a crystalline solid after acidification and filtration.

Key Challenges:

-

Byproduct Formation : Competing coupling at the ortho position of the sulfonic acid group may occur if pH exceeds 10.

-

Solubility Issues : The sulfonic acid’s high polarity necessitates aqueous or polar aprotic solvents (e.g., DMF), complicating purification.

Microwave-Assisted Synthesis

A metal-free, microwave (MW)-accelerated method achieves higher yields (up to 97%) in minutes by directly condensing nitroarenes with aromatic amines.

Reaction Mechanism

Nitrobenzene derivatives are reduced in situ by excess 4-(diethylamino)-2-hydroxyaniline in ethanol/10 M KOH (2:1 v/v) under MW irradiation (200 W, 150°C, 3 min). The base facilitates nitro group reduction and subsequent azo bond formation.

Optimization Data

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Ethanol/10 M KOH | 88–97% |

| Base | KOH | Critical |

| Temperature | 150°C | <80°C: <30% |

| Microwave Power | 200 W | Lower power reduces rate |

This method eliminates diazonium salt isolation, reducing hazardous intermediate handling. Gram-scale synthesis of related azo dyes (e.g., solvent yellow 7) validates industrial applicability.

Green Synthesis Using Methyl Nitrite

An alternative diazotization protocol replaces toxic nitrous acid with methyl nitrite (CH₃ONO), improving safety and reducing waste.

Procedure

-

Diazotization : 4-(Diethylamino)-2-hydroxyaniline reacts with methyl nitrite gas in aqueous HCl at 0–5°C.

-

Coupling : The diazonium intermediate is coupled with 4-hydroxybenzenesulfonic acid at pH 9–10.

Methyl nitrite’s low boiling point (−12°C) allows efficient gas-phase delivery and recovery via cold traps, minimizing solvent use.

Molten-State Synthesis for Precursor Optimization

A patent (CN106349091A) describes molten-state synthesis of keto acid intermediates, relevant for large-scale production.

Method Overview

3-N,N-diethylaminophenol and phthalic anhydride are heated to 120–140°C until molten, forming 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. Subsequent azo coupling introduces the sulfonic acid group.

Advantages:

-

Solvent Reduction : Toluene usage is minimized by 80% compared to conventional methods.

-

Purity : Crude product purity exceeds 95% after recrystallization.

Comparative Analysis of Methods

Critical Considerations for Industrial Adaptation

-

Catalyst-Free Systems : Microwave and molten-state methods avoid metal catalysts, reducing purification costs.

-

Regulatory Compliance : Residual solvents (e.g., ethanol, toluene) must meet ICH guidelines for pharmaceutical-grade applications.

-

Waste Management : Alkaline washwater from conventional methods requires neutralization before disposal .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.